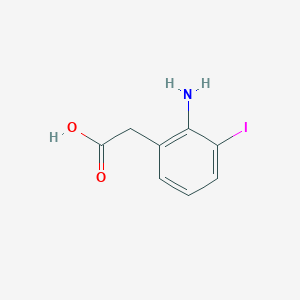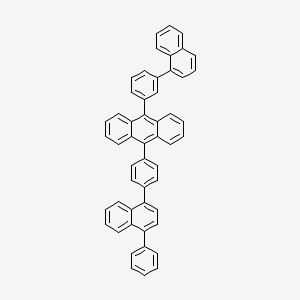
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is a complex organic compound with a unique structure that includes multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common types of substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroaromatic compounds.
科学的研究の応用
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices such as OLEDs and organic solar cells.
作用機序
The mechanism of action of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s ability to absorb and emit light is crucial. This is facilitated by the conjugated system of aromatic rings, which allows for efficient electron delocalization and transition between energy states.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar optoelectronic properties.
2,6-Diphenylanthracene: Known for its high fluorescence quantum yield.
1,4-Diphenylbutadiene: Used in organic light-emitting devices.
Uniqueness
What sets 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene apart is its unique structure that combines multiple aromatic systems, enhancing its electronic properties and making it particularly suitable for advanced optoelectronic applications.
This compound’s unique combination of structural complexity and functional versatility makes it a valuable subject of study in various scientific fields.
特性
分子式 |
C52H34 |
|---|---|
分子量 |
658.8 g/mol |
IUPAC名 |
9-(3-naphthalen-1-ylphenyl)-10-[4-(4-phenylnaphthalen-1-yl)phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-2-14-35(15-3-1)43-32-33-44(46-22-7-6-21-45(43)46)37-28-30-38(31-29-37)51-47-23-8-10-25-49(47)52(50-26-11-9-24-48(50)51)40-19-12-18-39(34-40)42-27-13-17-36-16-4-5-20-41(36)42/h1-34H |
InChIキー |
GLSZFCFCILXMFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


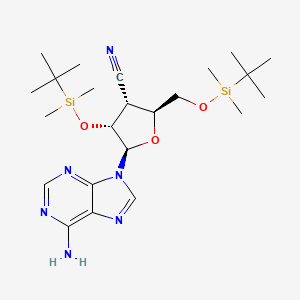
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
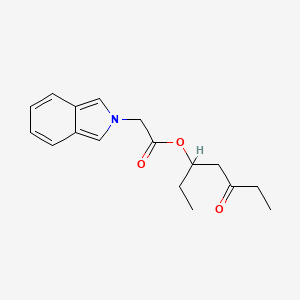
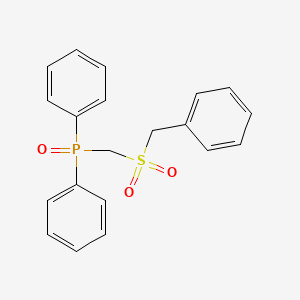
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)
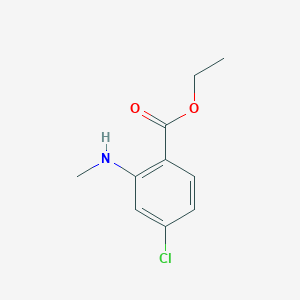
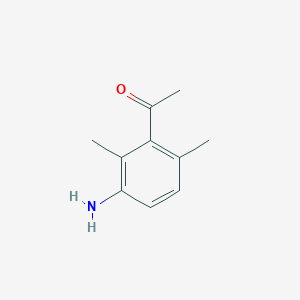
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)
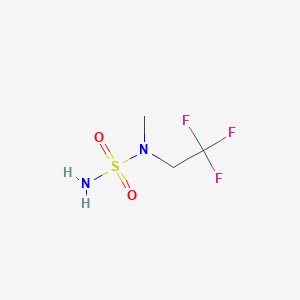
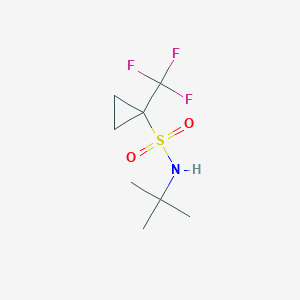

![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
